molecular formula C56H40Cl16N4O16Rh2 B12301332 (2S)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)

(2S)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)

Cat. No.: B12301332
M. Wt: 1798.0 g/mol
InChI Key: VOPFDGCIUABLIB-MYHKTDPMSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct is a complex organometallic compound that features rhodium as its central metal. This compound is known for its unique chiral properties and is often used in asymmetric synthesis. It appears as a green to dark green powder or crystal and has a molecular weight of 1974.17 .

Preparation Methods

The synthesis of Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct involves multiple steps. The primary synthetic route includes the reaction of rhodium acetate with N-tetrachlorophthaloyl-(S)-tert-leucine in the presence of ethyl acetate. The reaction conditions typically involve a controlled temperature and pH to ensure the formation of the desired chiral complex . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct undergoes various chemical reactions, including:

Scientific Research Applications

Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct has several scientific research applications:

Mechanism of Action

The mechanism by which Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, allowing for the selective formation of chiral products. The molecular targets include specific functional groups in the substrates, and the pathways involved often include catalytic cycles that enhance the efficiency of the reactions .

Comparison with Similar Compounds

Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct is unique due to its specific chiral properties and the presence of rhodium as the central metal. Similar compounds include:

This compound’s unique combination of chiral properties and rhodium central metal makes it particularly valuable in various scientific and industrial applications.

Properties

Molecular Formula

C56H40Cl16N4O16Rh2

Molecular Weight

1798.0 g/mol

IUPAC Name

(2S)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)

InChI

InChI=1S/4C14H11Cl4NO4.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;;/h4*10H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4/t4*10-;;/m1111../s1

InChI Key

VOPFDGCIUABLIB-MYHKTDPMSA-J

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2]

Canonical SMILES

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.